4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine
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Overview
Description
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method is the reaction of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate under refluxing conditions in acetic acid . This method provides high yields and is operationally simple.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine and pyrimidine derivatives. The process typically includes steps such as cyclization, condensation, and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another class of pyridopyrimidine compounds with similar biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A related heterocyclic system with potential therapeutic applications.
Uniqueness
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its unique reactivity and potential therapeutic effects, distinguishing it from other pyridopyrimidine derivatives.
Properties
CAS No. |
918898-10-9 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C16H15N3O/c1-3-20-16-14-13(18-11(2)19-16)9-10-17-15(14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
WGNZHKNYJQWKLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1C(=NC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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